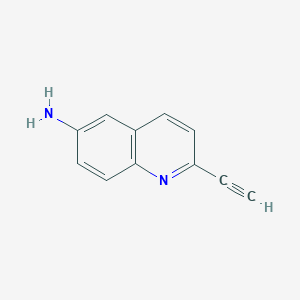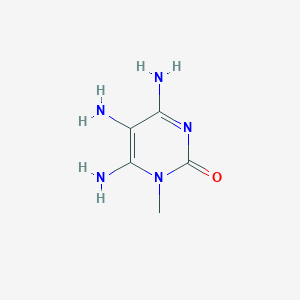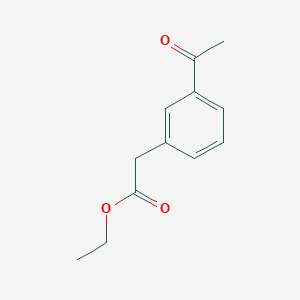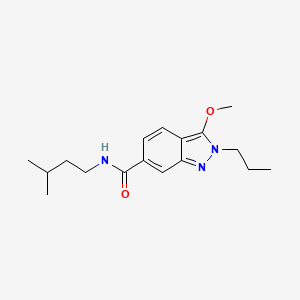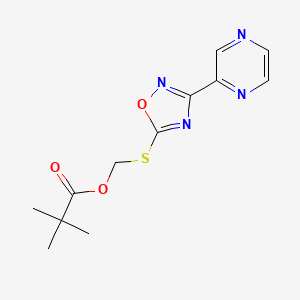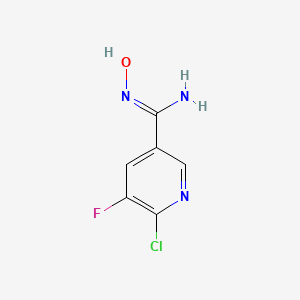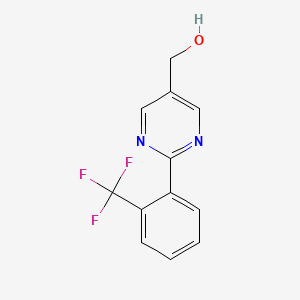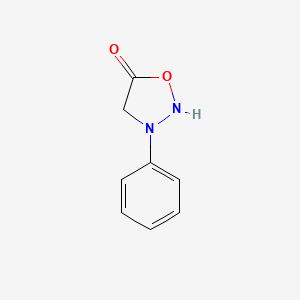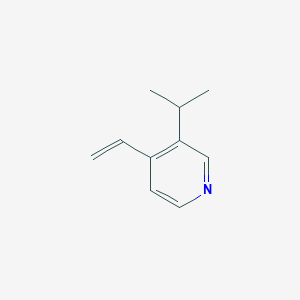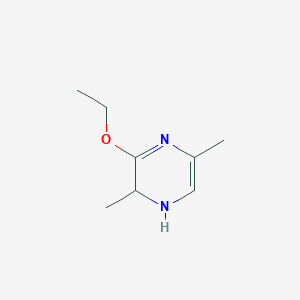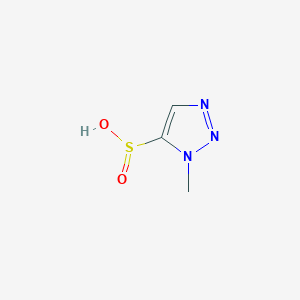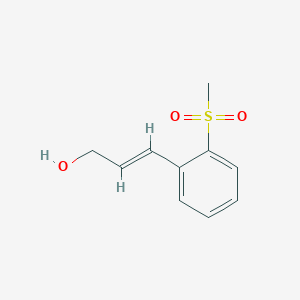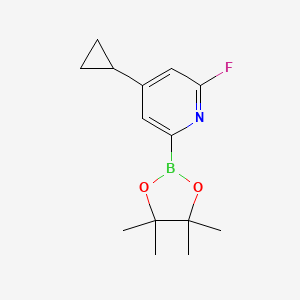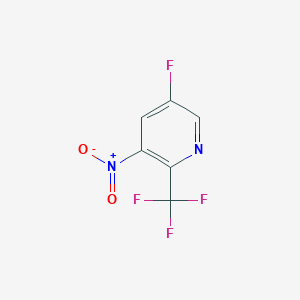
5-Fluoro-3-nitro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-nitro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 5-fluoro-2-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach is the direct fluorination of 3-nitro-2-(trifluoromethyl)pyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of 5-Fluoro-3-nitro-2-(trifluoromethyl)pyridine often involves large-scale nitration and fluorination reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations . The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
5-Fluoro-3-nitro-2-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-nitro-2-(trifluoromethyl)pyridine is primarily influenced by its functional groups:
Fluorine Atom: Enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively.
Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological targets.
Trifluoromethyl Group: Contributes to the compound’s overall stability and bioactivity by affecting its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-bromo-3-methylpyridine
- 4-Bromo-5-(trifluoromethyl)pyridin-2-ol
Uniqueness
5-Fluoro-3-nitro-2-(trifluoromethyl)pyridine is unique due to the combination of its fluorine, nitro, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
Molecular Formula |
C6H2F4N2O2 |
|---|---|
Molecular Weight |
210.09 g/mol |
IUPAC Name |
5-fluoro-3-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H |
InChI Key |
IZBWJPAZEMVMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


